

# Technical Guide: (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE (CAS 149105-15-7)

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## Compound of Interest

*Compound Name:* (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

*Cat. No.:* B137811

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE** is a synthetic chemical compound registered under CAS number 149105-15-7. Structurally, it is an amide derived from 4-bromo-3-methylbenzoic acid and pyrrolidine. This molecule is of significant interest to the drug discovery and development community, particularly as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

The 4-bromo-3-methylphenyl moiety of this compound is a crucial component for developing selective PROTACs, potentially through a "bump-and-hole" strategy. This approach allows for the engineering of high-affinity interactions between the PROTAC and a modified target protein, thereby enhancing selectivity and potency. This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, and its core application in the field of targeted protein degradation.

## Physicochemical and Computational Data

The following table summarizes the key physicochemical and computational properties of **(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE**.

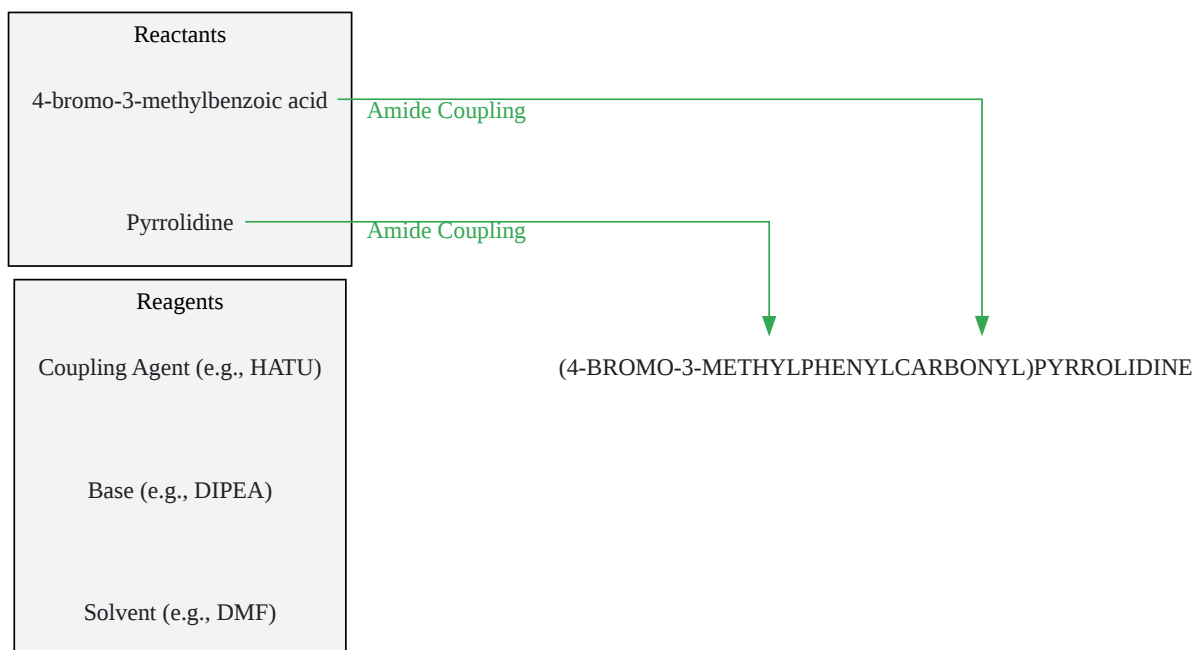
Property	Value	Reference
CAS Number	149105-15-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>14</sub> BrNO	<a href="#">[1]</a>
Molecular Weight	268.15 g/mol	<a href="#">[1]</a>
Purity	Typically ≥97%	<a href="#">[1]</a>
Synonyms	(4-Bromo-3-methylphenyl) (pyrrolidin-1-yl)methanone	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	20.31 Å <sup>2</sup>	<a href="#">[1]</a>
logP (calculated)	2.99	<a href="#">[1]</a>
Hydrogen Bond Acceptors	1	<a href="#">[1]</a>
Hydrogen Bond Donors	0	<a href="#">[1]</a>
Rotatable Bonds	1	<a href="#">[1]</a>
Storage Conditions	Sealed in dry, 2-8°C	<a href="#">[1]</a>

## Experimental Protocols

### Synthesis of (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

The synthesis of **(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE** is typically achieved through an amide coupling reaction between 4-bromo-3-methylbenzoic acid and pyrrolidine. A common and efficient method involves the use of a coupling agent to activate the carboxylic acid.

Reaction Scheme:



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**Caption:** Synthetic scheme for the target compound.

Materials:

- 4-bromo-3-methylbenzoic acid
- Pyrrolidine
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)

- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

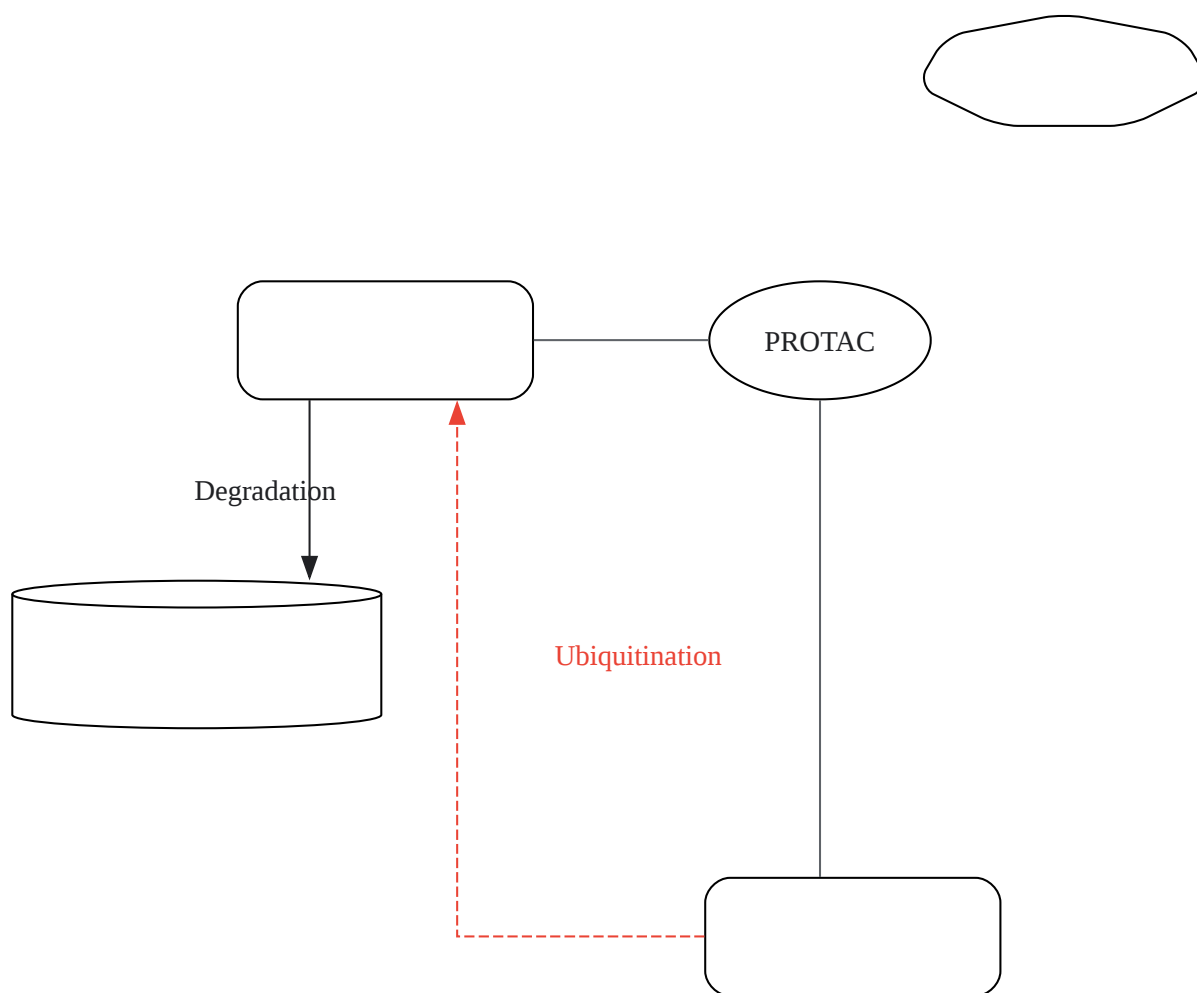
Procedure:

- To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
- Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.
- Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.
- Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous  $\text{NaHCO}_3$  solution (3x) and brine (1x).
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, **(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE**.

## Application in Targeted Protein Degradation

The primary application of **(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE** is as a synthetic intermediate in the construction of PROTACs. A PROTAC is a bifunctional molecule

that consists of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.



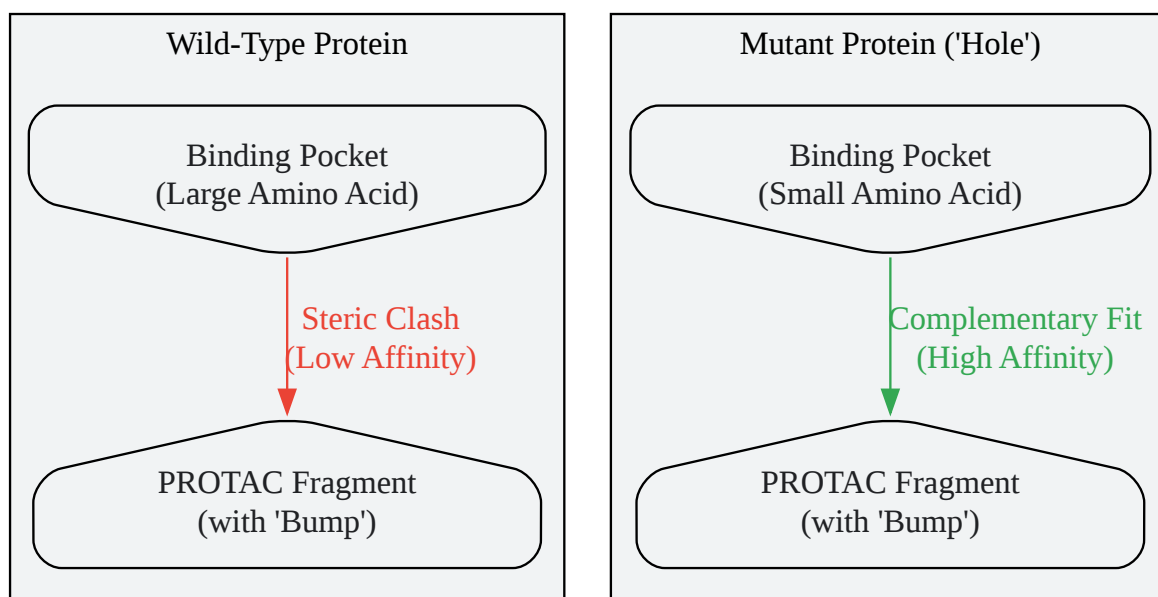
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**Caption:** Mechanism of Action for a PROTAC.

**(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE** can be further functionalized, for example, through Suzuki or other cross-coupling reactions at the bromine position, to attach a

linker and subsequently a POI-binding ligand. The pyrrolidine amide portion can serve as a stable structural element within the final PROTAC molecule.

The 4-bromo-3-methylphenyl group is particularly interesting for its potential use in a "bump-and-hole" strategy to engineer selectivity. In this approach, a "hole" is created in the target protein's binding pocket through site-directed mutagenesis (e.g., replacing a large amino acid with a smaller one). The "bump" on the ligand, in this case, the methyl group adjacent to the bromine, is designed to fit into this engineered hole. This ensures that the PROTAC binds with high affinity and selectivity to the mutated target protein, while having a reduced affinity for the wild-type protein, thereby minimizing off-target effects.



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## References

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